molecular formula C22H27N5O6 B15225413 2,2',2''-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid

2,2',2''-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid

Cat. No.: B15225413
M. Wt: 457.5 g/mol
InChI Key: IEVKVUJBSSRVRB-UHFFFAOYSA-N
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Description

2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid is a complex organic compound that belongs to the class of triaza macrocyclic ligands. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction may involve:

    Starting Materials: Precursors such as pyridine derivatives and amines.

    Cyclization Reaction: The cyclization process often requires a catalyst and specific reaction conditions, such as temperature and pH control.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.

    Automation: Automated systems to control reaction parameters precisely.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like water, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential in biological systems, such as enzyme inhibition or metal ion transport.

    Medicine: Explored for its potential therapeutic applications, including drug delivery or imaging agents.

    Industry: Utilized in industrial processes that require stable metal complexes, such as catalysis or material science.

Mechanism of Action

The mechanism of action of 2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen donor atoms, which can influence various molecular targets and pathways, such as:

    Metal Ion Transport: Facilitating the transport of metal ions across membranes.

    Enzyme Inhibition: Inhibiting metalloenzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    EDTA (Ethylenediaminetetraacetic acid): A widely used chelating agent with similar metal-binding properties.

    DTPA (Diethylenetriaminepentaacetic acid): Another chelating agent with multiple applications in medicine and industry.

Uniqueness

2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid is unique due to its specific macrocyclic structure, which provides enhanced stability and selectivity in metal ion binding compared to other chelating agents.

Properties

Molecular Formula

C22H27N5O6

Molecular Weight

457.5 g/mol

IUPAC Name

2-[8,14-bis(carboxymethyl)-8,11,14,20,21-pentazatricyclo[14.3.1.12,6]henicosa-1(19),2,4,6(21),16(20),17-hexaen-11-yl]acetic acid

InChI

InChI=1S/C22H27N5O6/c28-20(29)13-25-7-9-26(14-21(30)31)11-16-3-1-5-18(23-16)19-6-2-4-17(24-19)12-27(10-8-25)15-22(32)33/h1-6H,7-15H2,(H,28,29)(H,30,31)(H,32,33)

InChI Key

IEVKVUJBSSRVRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=NC(=CC=C2)C3=CC=CC(=N3)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

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